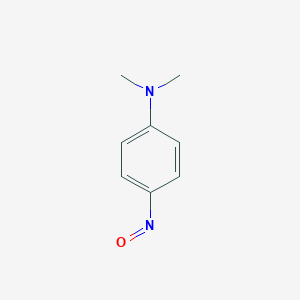
N-Butane-2,2,3,3-D4
Vue d'ensemble
Description
N-Butane-2,2,3,3-D4 is a biochemical used in proteomics research . It has a molecular formula of C4H6D4 and a molecular weight of 62.15 .
Physical And Chemical Properties Analysis
N-Butane-2,2,3,3-D4 has a density of 0.6±0.1 g/cm³, a boiling point of -1.7±3.0 °C at 760 mmHg, and a vapor pressure of 1918.2±0.0 mmHg at 25°C . It also has an enthalpy of vaporization of 22.4±0.0 kJ/mol, a flash point of -70.9±6.6 °C, and a molar volume of 94.6±3.0 cm³ .Applications De Recherche Scientifique
Catalysis Research
N-Butane-2,2,3,3-D4 is used in the study of catalytic processes. For instance, it has been used in the research of sulfated monoclinic zirconia (M-SZ), a catalyst with high thermal stability and high catalytic performance on butane isomerization . The acidity of M-SZ was studied using N-Butane-2,2,3,3-D4, and the catalytic performance of the compound over M-SZ was monitored .
Pyrolysis Studies
The compound is also used in pyrolysis studies. A technique was demonstrated for the pyrolysis of n-butane, predicting the predominance of the methyl-methyl radical recombination reaction . This kind of research can help in understanding the reaction mechanisms and kinetics of various organic compounds.
Combustion Kinetic Modeling
N-Butane-2,2,3,3-D4 can be used in combustion kinetic modeling. This involves developing phenomenological combustion mechanisms characterized by multiple reactions . Such models can help in understanding the combustion processes of various fuels and can be useful in designing more efficient combustion systems.
Study of Chain Reactions
The compound is used in the study of homogeneous free-radical chain reactions . These studies can help in understanding the propagation and termination mechanisms of chain reactions, which are fundamental to many chemical processes.
Resource Efficiency Research
N-Butane-2,2,3,3-D4 is used in research aimed at improving resource efficiency. For example, the isomerization of paraffin can convert straight-chain paraffin into higher-value branched-chain paraffin, an effective way to improve resource utilization efficiency .
Feedstock for Additives
As the product of butane isomerization, isobutane is an important feedstock for the additive MTEB used to enhance gasoline octane number of synthetic gasoline .
Safety and Hazards
Propriétés
IUPAC Name |
2,2,3,3-tetradeuteriobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNQMDRQITEOD-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butane-2,2,3,3-D4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





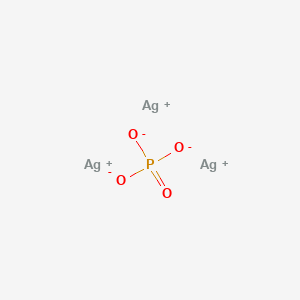
![2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one](/img/structure/B44993.png)


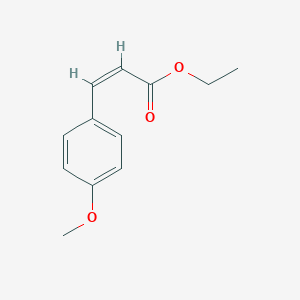
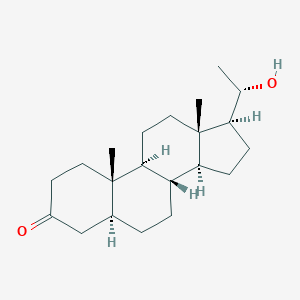
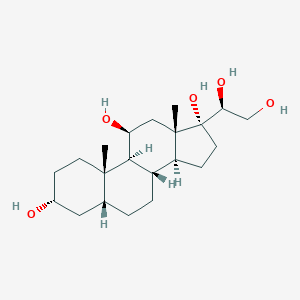


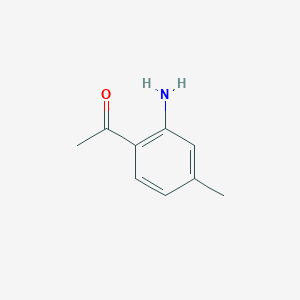
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)
